1-Bromo-2-ethenylcyclohex-1-ene
Description
1-Bromo-2-ethenylcyclohex-1-ene is a brominated cyclohexene derivative characterized by a vinylic bromine atom at position 1 and an ethenyl (vinyl) group at position 2. Its molecular formula is C₈H₉Br, with a molecular weight of 175.06 g/mol.
Properties
CAS No. |
83043-84-9 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
1-bromo-2-ethenylcyclohexene |
InChI |
InChI=1S/C8H11Br/c1-2-7-5-3-4-6-8(7)9/h2H,1,3-6H2 |
InChI Key |
QSFVTNKDXSEODG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(CCCC1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the bromination of 2-ethenylcyclohex-1-ene using bromine in the presence of a solvent like carbon tetrachloride. The reaction typically proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the ethenyl group, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethenylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-ethenylcyclohex-1-ol.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form cyclohexadiene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Bromine or hydrogen bromide in an organic solvent.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 2-Ethenylcyclohex-1-ol.
Addition: 1,2-Dibromo-2-ethenylcyclohexane.
Elimination: 1,3-Cyclohexadiene.
Scientific Research Applications
1-Bromo-2-ethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving halogenated organic compounds and their biological interactions.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethenylcyclohex-1-ene in chemical reactions typically involves the formation of reactive intermediates, such as bromonium ions or carbocations. These intermediates facilitate the addition or substitution processes, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key differences in molecular features and physical properties among 1-bromo-2-ethenylcyclohex-1-ene and related brominated cyclohexene/cyclohexane derivatives:
Key Observations :
- Substituent Effects : The ethenyl group in this compound introduces conjugation, enhancing reactivity in cycloaddition reactions compared to saturated analogs like (bromomethyl)cyclohexane .
- Melting Points : Carboxylic acid derivatives (e.g., 2-bromo-1-cyclohexene-1-carboxylic acid) exhibit higher melting points due to hydrogen bonding , while bromoalkenes like the target compound are likely liquids at room temperature.
- Molecular Weight : Bromine’s position and substituent type significantly affect molecular weight, with carboxylic acid derivatives being heavier due to oxygen incorporation.
Reactivity Profiles
- Electrophilic Additions : The ethenyl group in the target compound facilitates reactions with electrophiles (e.g., HCl, Br₂), whereas bromomethyl derivatives (e.g., 3-(bromomethyl)cyclohex-1-ene) undergo allylic substitution or elimination .
- Nucleophilic Substitution : Vinylic bromine in the target compound is less reactive toward SN₂ mechanisms compared to allylic or aliphatic bromides (e.g., (bromomethyl)cyclohexane) .
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